molecular formula C9H6FNO4 B1445334 (E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid CAS No. 320339-00-2

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid

Cat. No. B1445334
M. Wt: 211.15 g/mol
InChI Key: CQDUDTCHWSHVKT-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid, also known as 4-fluoro-3-nitrobenzeneacrylic acid, is an organic compound with the molecular formula C8H5FO3N. It is a colorless solid that is soluble in water and organic solvents. This compound has a wide range of applications in organic synthesis and is used in the production of pharmaceuticals, dyes, and other organic compounds. It has also been studied for its potential use in medical research and development.

Mechanism Of Action

The mechanism of action of (E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. This inhibition is thought to be responsible for the anti-inflammatory and anticonvulsant effects of this compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid are not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. This inhibition is thought to be responsible for the anti-inflammatory and anticonvulsant effects of this compound. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid in laboratory experiments include its wide range of applications, its high solubility in both water and organic solvents, and its relatively low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions.
The main limitation of this compound is that it is not very stable in the presence of light or air. Therefore, it must be stored in a dark, airtight container. Additionally, it should not be exposed to temperatures higher than 40°C.

Future Directions

The future directions for (E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid include further research into its potential medical applications, such as its use in cancer treatments. Additionally, further research into its mechanism of action and biochemical and physiological effects is needed. Additionally, further research into its potential use in the synthesis of dyes and pharmaceuticals is also needed. Finally, further research into its potential use as an antioxidant is also needed.

Scientific Research Applications

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has also been used in the synthesis of dyes, such as triphenylmethane dyes and anthraquinone dyes. Additionally, it has been studied for its potential use in medical research and development, including the development of new drugs and treatments for cancer and other diseases.

properties

IUPAC Name

(E)-3-(4-fluoro-3-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDUDTCHWSHVKT-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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